N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a 3,5-dimethylphenyl group at position 3 and a sulfanyl acetamide moiety at position 2. The acetamide side chain is further modified with a 2,3-dihydro-1H-inden-1-yl group. Its molecular formula is C23H21N3O2S3, with a molecular weight of 467.6 g/mol . The thienopyrimidinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer research.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S2/c1-15-11-16(2)13-18(12-15)28-24(30)23-21(9-10-31-23)27-25(28)32-14-22(29)26-20-8-7-17-5-3-4-6-19(17)20/h3-6,9-13,20H,7-8,14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNVYCZTTDOILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4CCC5=CC=CC=C45)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an indene moiety and a thieno[3,2-d]pyrimidine derivative. The chemical formula is , with a molecular weight of approximately 366.47 g/mol. The structural complexity contributes to its diverse biological activities.
Inhibition of Apoptosis Proteins
Research indicates that compounds similar to this compound may act as inhibitors of apoptosis proteins (IAPs). IAPs are critical regulators of apoptosis and cell survival pathways. Specifically, the compound may inhibit the BIR domains of IAPs like XIAP, preventing them from binding to caspases and thus promoting apoptosis in cancer cells .
Anticancer Activity
The compound has shown promising results in preclinical studies as an anticancer agent. It operates by inducing apoptosis in tumor cells via the modulation of various signaling pathways. In particular, it has been noted for its ability to activate caspases that lead to programmed cell death .
Biological Activity Data
| Activity | Observed Effect | Reference |
|---|---|---|
| Apoptosis Induction | Increased caspase activity | |
| Anticancer Efficacy | Inhibition of tumor growth in vitro | |
| IAP Inhibition | Disruption of cell survival signaling |
Case Studies
-
Study on Anticancer Properties
A study published in 2019 identified various compounds through screening drug libraries on multicellular spheroids. This compound was highlighted for its ability to significantly reduce cell viability in multiple cancer cell lines . -
Mechanistic Insights
Further investigation into the mechanism revealed that the compound activates intrinsic apoptotic pathways by modulating mitochondrial permeability and enhancing the release of pro-apoptotic factors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Thieno[3,2-d]pyrimidin-4-one Core
- 2-{[3-(3,5-Difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide () Molecular Formula: C21H16F2N3O3S2 Substituents:
- Pyrimidine ring : 3,5-Difluorophenyl (electron-withdrawing groups).
- Acetamide : 2,5-Dimethoxyphenyl (electron-donating methoxy groups).
Pyrimidin-thioacetamide Derivatives
- 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
- Molecular Formula : C13H11Cl2N3O2S
- Substituents :
- Pyrimidine ring : 4-Methyl-6-oxo (simpler bicyclic structure).
- Acetamide: 2,3-Dichlorophenyl (electron-withdrawing chlorides). Physical Properties: Melting point = 230°C, yield = 80% . Dichlorophenyl may confer higher electrophilicity compared to dimethylphenyl.
Compounds with Sulfanyl Acetamide Linkers and Varied Heterocycles
- N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () Core Structure: 1,3,4-Oxadiazole instead of thienopyrimidinone. Substituents: Indole and aryl groups. Key Differences: The oxadiazole ring introduces distinct electronic properties (e.g., higher polarity) and may alter bioactivity profiles compared to thienopyrimidinones .
Comparative Analysis Table
Research Findings and Implications
- Substituent Effects :
- Data Limitations : Bioactivity and solubility data are scarce in the provided evidence, necessitating further experimental validation.
Q & A
What analytical techniques are recommended to confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
To confirm structural integrity, use a combination of:
- 1H NMR spectroscopy : Analyze characteristic peaks for the indenyl moiety (δ ~7.28–7.82 ppm for aromatic protons), thienopyrimidinone core (δ ~6.01–12.50 ppm for NH and CH groups), and sulfanylacetamide linkage (δ ~4.12 ppm for SCH2) .
- Elemental analysis (EA) : Validate purity by comparing experimental vs. calculated C, N, and S percentages (e.g., C: 45.29% observed vs. 45.36% calculated) .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 344.21) .
- X-ray crystallography : For advanced characterization, resolve crystal structures to verify bond angles and stereochemistry, as demonstrated for analogous thienopyrimidinone derivatives .
How can synthetic yields be optimized while minimizing side reactions?
Methodological Answer:
Optimization strategies include:
- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, solvent, catalyst loading) to identify critical factors. For example, flow-chemistry approaches (as in Omura-Sharma-Swern oxidations) enhance reproducibility and scalability .
- Bayesian optimization : Use heuristic algorithms to prioritize reaction conditions with high predicted yields, reducing experimental iterations .
- Controlled copolymerization : Adopt methods from analogous syntheses (e.g., P(CMDA-DMDAAC)s) to stabilize intermediates and suppress side products .
How should contradictions between computational predictions and experimental spectroscopic data be resolved?
Methodological Answer:
Address discrepancies through:
- Solvent effect modeling : Adjust computational parameters (e.g., solvent dielectric constant in DFT calculations) to better match observed NMR shifts .
- Dynamic NMR studies : Investigate tautomeric equilibria or conformational flexibility in the thienopyrimidinone core, which may explain unexpected splitting patterns .
- Cross-validation : Compare data with structurally similar compounds (e.g., N-(4-chlorophenyl) derivatives) to identify systematic errors in predictions .
What crystallization conditions are optimal for X-ray diffraction studies?
Methodological Answer:
- Solvent selection : Use high-polarity solvents (e.g., DMSO-d6) to enhance solubility, followed by slow evaporation to promote crystal growth .
- Temperature gradients : Gradual cooling (e.g., 230°C to 25°C) aids in forming well-ordered crystals, as seen in indenyl-containing analogs .
- Additive screening : Introduce co-crystallization agents (e.g., ammonium salts) to stabilize lattice packing, a technique validated in pyrimidine derivatives .
How can derivatives be designed to explore SAR without disrupting core pharmacophores?
Methodological Answer:
- Bioisosteric replacement : Modify the 3,5-dimethylphenyl group with halogenated or heteroaromatic substituents while retaining the thienopyrimidinone scaffold, as in related studies .
- Side-chain diversification : Introduce alkyl or aryl groups at the sulfanylacetamide moiety to probe steric and electronic effects on target binding .
- Pharmacophore mapping : Use docking studies to identify critical hydrogen-bonding interactions (e.g., NHCO and S-CH2 groups) for retention in derivatives .
What quality control protocols ensure batch-to-batch consistency?
Methodological Answer:
- HPLC purity checks : Monitor impurities using reversed-phase columns (C18) with UV detection at λ = 254 nm .
- Thermogravimetric analysis (TGA) : Assess thermal stability to confirm consistent decomposition profiles across batches .
- Elemental analysis : Require ≤0.3% deviation in C/N/S content from theoretical values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
